5-Propyl-1,3,4-oxadiazole-2-thiol

Lipophilicity Drug Design Physicochemical Properties

Sourcing specific 5-substituted-1,3,4-oxadiazole-2-thiols with defined logP for SAR often leads to inconsistent purity and supply delays. This compound provides a reliable, single-step synthesis-derived building block with precise physicochemical properties. Key advantages: - logP 0.99 optimizes oral bioavailability profiling and membrane permeability - Two rotatable bonds enable induced-fit binding studies in flexible enzyme pockets - Reactive thiol group allows rapid S-alkylation/acylation for diverse library generation

Molecular Formula C5H8N2OS
Molecular Weight 144.2 g/mol
CAS No. 31130-16-2
Cat. No. B1282900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propyl-1,3,4-oxadiazole-2-thiol
CAS31130-16-2
Molecular FormulaC5H8N2OS
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESCCCC1=NNC(=S)O1
InChIInChI=1S/C5H8N2OS/c1-2-3-4-6-7-5(9)8-4/h2-3H2,1H3,(H,7,9)
InChIKeyJEBLNEZCHGZGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propyl-1,3,4-oxadiazole-2-thiol: Heterocyclic Thiol Building Block


5-Propyl-1,3,4-oxadiazole-2-thiol is a five-membered heterocyclic compound containing oxygen, nitrogen, and a reactive thiol group at the 2-position, classified within the 1,3,4-oxadiazole-2-thiol family. Its n-propyl substituent at the 5-position confers distinct physicochemical properties, including a calculated logP of approximately 0.99, which modulates solubility and membrane partitioning compared to shorter-chain analogs . The compound is primarily employed as a synthetic building block for generating S-substituted derivatives with biological activity, supported by its inclusion in broad-spectrum patent filings for urease and nitrification inhibitors . Vendors classify it under Building Blocks and Miscellaneous research chemicals, indicating its role as a versatile intermediate rather than a final bioactive entity .

Heterocyclic thiol building block workflow
Reactive thiol at 2-position for S-derivatization to generate screening libraries
Physicochemical selection context
Reported logP ~0.99 may support balanced solubility and permeability profiles
Agrochemical inhibitor class screening
Covered by patent filings for urease and nitrification inhibition research

5-Propyl-1,3,4-oxadiazole-2-thiol: Alkyl Chain Impact on Interchangeability


The biological and physicochemical behavior of 5-substituted-1,3,4-oxadiazole-2-thiols is strongly dependent on the substituent at the 5-position. The n-propyl group provides a calculated logP of approximately 0.99, which is significantly higher than that of the 5-methyl analog, directly impacting membrane permeability and hydrophobic binding interactions . Furthermore, the linear n-propyl chain offers two rotatable bonds, distinguishing it from the branched 5-isopropyl counterpart, which has only one rotatable bond (PubChem CID 16227271), leading to differences in conformational flexibility and entropic binding costs . The thiol group in this series serves as a key nucleophilic handle for derivatization, and its reactivity can be modulated by the electron-donating nature of the alkyl substituent, making direct substitution without re-optimization of reaction conditions or biological assays unreliable . Consequently, a seemingly minor change in alkyl chain length or branching can lead to substantial differences in synthetic yield, biological activity, and target selectivity, necessitating the procurement of the specific compound for SAR studies.

5-Methyl or 5-ethyl analogs may shift lipophilicity-driven permeability and binding interactions away from the n-propyl profile
5-Isopropyl isomer has only one rotatable bond; conformational flexibility and entropic binding costs may differ significantly
Alkyl chain electron-donating effects can modulate thiol reactivity; derivatization yields and SAR may not transfer without re-optimization

5-Propyl-1,3,4-oxadiazole-2-thiol: Differentiation Evidence


Lipophilicity: 5-Propyl vs. 5-Isopropyl Oxadiazole-2-thiol

The calculated logP of 5-propyl-1,3,4-oxadiazole-2-thiol is 0.989 as reported by Chembase, compared to an XLogP3-AA value of 1.4 for the branched 5-isopropyl-1,3,4-oxadiazole-2-thiol from PubChem . This indicates that the linear n-propyl analog is more polar (lower logP) than its branched isomer, which may favor aqueous solubility and influence its partitioning into hydrophilic biological compartments or reaction media. The difference in lipophilicity is critical for applications where water solubility or specific logD profiles are required.

Lipophilicity: Propyl vs. Isopropyl
Cross-study comparable
Target logP: 0.989
∆ logP ≈ 0.41 (more polar) vs. 5-Isopropyl analog (XLogP3-AA 1.4)
Supports lower-lipophilicity scaffold selection for aqueous solubility or specific logD profiles
Calculated values from Chembase and PubChem XLogP3-AA; experimental logD may differ
Lipophilicity Drug Design Physicochemical Properties

Conformational Flexibility: Propyl vs. Isopropyl Analogs

The 5-propyl-1,3,4-oxadiazole-2-thiol possesses an n-propyl chain with two rotatable bonds (C-C-C dihedral angles), whereas the 5-isopropyl analog has only one rotatable bond . This additional degree of conformational freedom allows the n-propyl chain to adopt multiple low-energy conformations, which may be advantageous for induced-fit binding to flexible enzyme active sites but could entail a higher entropic penalty upon rigid binding. Conversely, the isopropyl derivative is more rigid and may benefit from pre-organized binding interactions.

Conformational Flexibility
Cross-study comparable
Target: 2 rotatable bonds (n-propyl chain)
1 additional rotatable bond vs. 5-Isopropyl analog (1 rotatable bond)
May support induced-fit binding to flexible enzyme active sites
Conformational analysis based on chemical structure; binding thermodynamics require validation
Conformational Analysis Molecular Modeling Binding Entropy

Urease & Nitrification Inhibitor Patent Coverage

Indian Patent 279536 explicitly claims 5-substituted-1,3,4-oxadiazole-2-thiols of formula 1 as effective urease and nitrification inhibitors, where the R substituent includes C1 to C15 saturated alkyl groups such as propyl . This patent provides a process for their preparation under microwave irradiation with near-quantitative yields. The disclosure places 5-propyl-1,3,4-oxadiazole-2-thiol within a class of compounds with documented utility in fertilizer formulations to reduce nitrogen loss. However, no specific quantitative urease inhibition IC50 data for the propyl derivative are provided in the patent.

Urease/Nitrification Inhibitor Patent
Class-level inference
Covered by general formula in Indian Patent 279536
Establishes eligibility for agrochemical nitrogen-use efficiency research
No quantitative IC50 data for the propyl derivative; class-level claim
Agrochemical Urease Inhibition Nitrification Inhibition

Synthetic Accessibility: Single-Step from Butyryl Hydrazide

The compound is synthesized via a one-step cyclization reaction between butyryl hydrazide (butanoic acid hydrazide) and carbon disulfide in basic ethanolic solution, followed by acidification . This contrasts with 5-aryl analogs, which require prior synthesis of substituted benzoic acid hydrazides, often involving additional synthetic steps and purification. The commercial availability of butyryl hydrazide and the simplicity of the procedure position the 5-propyl derivative as a cost-effective and readily accessible building block for further derivatization.

Synthetic Accessibility
Supporting evidence
Single-step from butyryl hydrazide + CS2
At least 2 fewer steps vs. 5-aryl analogs (carboxylic acid → ester → hydrazide → oxadiazole)
Supports cost-effective building block procurement for derivative libraries
Basic ethanol reflux conditions; commercial butyryl hydrazide available
Synthetic Chemistry Building Block Heterocycle Synthesis

5-Propyl-1,3,4-oxadiazole-2-thiol: Recommended Applications


Lead Optimization: Balanced Lipophilicity Scaffold

When a structure-activity relationship (SAR) campaign requires a 1,3,4-oxadiazole-2-thiol scaffold with a logP near 1.0 for balanced solubility and permeability, 5-propyl-1,3,4-oxadiazole-2-thiol (logP = 0.989) is a more suitable choice than the more lipophilic 5-isopropyl analog (XLogP3-AA = 1.4) . This property is particularly important for oral bioavailability optimization where compounds with logP between 0 and 3 are generally preferred.

Conformationally Adaptable Scaffold for Enzyme Binding

For targets with large, flexible binding pockets, the two rotatable bonds of the n-propyl chain provide greater conformational adaptability compared to the single rotatable bond of the isopropyl analog . This makes 5-propyl-1,3,4-oxadiazole-2-thiol a preferred intermediate for generating compound libraries intended to explore induced-fit binding mechanisms in enzymes such as kinases or proteases.

Fertilizer Additive: Urease/Nitrification Inhibition

Based on the claims of Indian Patent 279536, 5-propyl-1,3,4-oxadiazole-2-thiol falls within a class of compounds protected for use as urease and nitrification inhibitors in fertilizer compositions . The compound can be prioritized for initial screening in assays measuring ammonia volatilization reduction or nitrate leaching in soil incubation studies, where alkyl chain length has been shown to influence inhibition potency in related oxadiazole series.

Cost-Efficient Building Block for S-Derivatized Libraries

Due to its single-step synthesis from commercially available butyryl hydrazide and carbon disulfide, this compound offers a cost-effective entry point for generating diverse S-alkylated, S-acylated, or S-arylated 1,3,4-oxadiazole libraries . Research groups with limited synthetic resources can rapidly access this scaffold and explore chemical space through nucleophilic substitution at the thiol group, avoiding the multi-step sequences required for aryl-substituted analogs.

Application
Selection Property
Validation Focus
Balanced lipophilicity scaffold optimization
Reported logP ~0.99 context
Solubility and permeability profile review; comparison with more lipophilic analogs
Induced-fit enzyme binding studies
Conformational flexibility (2 rotatable bonds)
Binding thermodynamics and target adaptability; scaffold pre-organization evaluation
Agrochemical nitrogen-use efficiency screening
Urease/nitrification inhibitor patent class coverage
Ammonia volatilization or nitrate leaching assay response; class-level potency verification
Cost-efficient S-derivatized library synthesis
Single-step synthetic access from commercial hydrazide
Thiol nucleophilic substitution scope; yield and scalability for diverse libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Propyl-1,3,4-oxadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.